6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid
Description
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-oxo-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c10-5-2-1-4-3-9-7(6(4)5)8(11)12/h4,6-7,9H,1-3H2,(H,11,12) |
InChI Key |
STOPKANNBIWSML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C1CNC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentanone and an amine derivative, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reaction Types
The compound exhibits diverse reactivity due to its bicyclic structure (cyclopentane fused with pyrrole) and functional groups (carboxylic acid, oxo group). Key reactions include:
-
Esterification : The carboxylic acid group undergoes esterification with alcohols under acidic or basic conditions (e.g., H₂SO₄, R-OH) to form esters.
-
Amidation : Reaction with amines (e.g., NH₃, R-NH₂) yields amides, facilitated by coupling agents like EDC or carbodiimides.
-
Cyclization : The oxo group participates in cyclization reactions, potentially forming larger heterocyclic frameworks via nucleophilic attacks or condensation .
-
Oxidation/Reduction : The oxo group can undergo reduction (e.g., NaBH₄) to form secondary alcohols, while the pyrrole ring may resist oxidation due to aromatic stabilization.
-
Ring-Opening/Closing : The bicyclic structure may undergo ring-opening under specific conditions (e.g., acidic/basic hydrolysis) or participate in [4+2] cycloadditions (Diels-Alder) .
Stereochemical Considerations
The compound’s stereochemistry significantly influences its reactivity and biological activity:
Scientific Research Applications
6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The following table highlights critical structural differences between 6-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid and its analogs:
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Functional Groups |
|---|---|---|---|---|
| 6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid | 1403766-60-8 | C₈H₁₁NO₃ | Cyclopentane-pyrrolidine fused ring; ketone (6-oxo) | Carboxylic acid, ketone |
| (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid | 926276-11-1 | C₈H₁₃NO₂ | Fully saturated fused ring (no ketone) | Carboxylic acid |
| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 146231-54-1 | C₁₂H₁₉NO₃ | tert-butyl ester at 2-position; ketone at 5-position | Ester, ketone |
| (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride | 1205676-44-3 | C₁₀H₁₆ClNO₂ | Ethyl ester; hydrochloride salt | Ester, ammonium chloride |
| 5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid derivatives | N/A | Varies | Aromatic acyl group (e.g., benzoyl) at 5-position | Carboxylic acid, ketone/aromatic substituents |
Key Observations :
Physicochemical Properties
Biological Activity
6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid is a bicyclic compound notable for its unique structural features, including a cyclopentane ring fused with a pyrrole moiety. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and therapeutic contexts. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
The molecular formula of 6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid is , with a molar mass of approximately 169.18 g/mol. The presence of a carbonyl group and a carboxylic acid functional group contributes to its reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molar Mass | 169.18 g/mol |
| Functional Groups | Carbonyl, Carboxylic Acid |
| Bicyclic Structure | Cyclopentane fused with pyrrole |
Anti-Inflammatory Properties
Research indicates that 6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid exhibits significant anti-inflammatory activity. It interacts with various biological pathways, which may help mitigate inflammatory responses. The compound's ability to modulate these pathways enhances its therapeutic potential in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to bind specific biological targets, influencing cellular signaling pathways. Interaction studies have demonstrated that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation and related symptoms.
Case Studies and Research Findings
- Study on Inflammatory Response : A study investigated the effects of 6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid on lipopolysaccharide (LPS)-induced inflammation in murine models. Results showed a significant reduction in the levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
- Therapeutic Applications : Another research highlighted the compound's role in wound healing processes. It was found to enhance fibroblast proliferation and migration, suggesting that it could be beneficial in treating chronic wounds .
- Comparative Analysis : The compound was compared with structurally similar compounds such as 5-Oxohydroxypyrrolidine and N,N-Dimethyl-5-oxohexahydrocyclopenta[c]pyrrole regarding their biological activities. While all exhibited some level of activity, 6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid demonstrated superior efficacy in modulating inflammatory responses .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid derivatives?
- Methodological Answer : Transition metal-catalyzed reactions are widely employed. For example, Mo(CO)₆-mediated cyclization of allenyl precursors in DMSO at 80–85°C yields key intermediates, followed by hydrogenation using Pd/C under 1 atm H₂ to saturate double bonds . Purification involves gradient elution flash chromatography (e.g., hexanes-EtOAc with 1% AcOH) to isolate diastereomers . Reaction times (1.5–4 hours) and stoichiometric ratios (e.g., 1.2–1.5 eq. Mo(CO)₆) are critical for reproducibility.
Q. How is the stereochemical configuration of cyclopenta[c]pyrrole derivatives confirmed experimentally?
- Methodological Answer : Diastereomer ratios are determined via integration of olefinic resonances in NMR spectra after reaction completion . For absolute configuration, chiral derivatization agents (e.g., Mosher’s acid) or comparative analysis with known stereoisomers (e.g., rel-(1R,3aR,6aS)-configured analogs) are used . X-ray crystallography may be applied if crystals are obtainable.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification (e.g., acute toxicity Category 4 via oral/dermal/inhalation routes) . Use fume hoods, nitrile gloves, and eye protection. First-aid measures include immediate medical consultation and providing SDS to attending physicians . Avoid exposure to moisture or incompatible reagents (e.g., strong oxidizers).
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance diastereoselectivity in cyclopenta[c]pyrrole synthesis?
- Methodological Answer : Systematic variation of catalysts (e.g., Mo(CO)₆ vs. Pd/C), solvents (polar aprotic DMSO vs. methanol), and temperature (80–85°C) can modulate selectivity . Design of Experiments (DoE) with response surface methodology (RSM) helps identify critical factors. For example, increasing DMSO volume from 2.54 mmol to 3.15 mmol improved yield in Mo(CO)₆-mediated reactions .
Q. How are QSAR models developed for structure-activity relationships of related pyrrolo-pyrrole derivatives?
- Methodological Answer : Use Padel Descriptor to compute molecular descriptors (e.g., topological, electronic) for 59 analogs. Perform multivariate regression in R v4.3.0 to derive equations with adjusted and -values < 0.05 . Address collinearity via variance inflation factor (VIF) analysis and validate models with leave-one-out cross-validation.
Q. What strategies resolve discrepancies in bioactivity data between in vitro and in silico predictions?
- Methodological Answer : Cross-validate computational predictions (e.g., docking scores) with experimental IC₅₀ assays. Investigate solvent effects (e.g., DMSO concentration in assays) and protonation states using pH-dependent molecular dynamics simulations. For divergent NMR vs. computational stereochemical data, re-examine force field parameters or apply advanced techniques like NOESY .
Q. How is the environmental impact of cyclopenta[c]pyrrole derivatives assessed during preclinical development?
- Methodological Answer : Conduct OECD 301/302 biodegradability tests and estimate log (octanol-water partition coefficient) to evaluate bioaccumulation potential. Note that existing SDS data often lack ecotoxicological profiles, necessitating in-house studies . Use quantitative structure–activity relationship (QSAR) tools like EPI Suite for preliminary risk assessment.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
